molecular formula C20H27N3O2 B2569656 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide CAS No. 1251558-10-7

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide

Cat. No. B2569656
CAS RN: 1251558-10-7
M. Wt: 341.455
InChI Key: VSXVUAQYSJIOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). In

Scientific Research Applications

Supramolecular Capsules Derived from Calixpyrrole Scaffolds

Calixpyrroles, including derivatives similar to "4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide," are used in creating supramolecular capsules. These capsules are formed through self-assembly processes and are notable for their applications in encapsulating small molecules, demonstrating potential in drug delivery and molecular recognition systems. The use of calix[4]pyrrole scaffolds in constructing supramolecular capsules highlights the versatility and functional applicability of pyrrole derivatives in designing novel nanostructures (Ballester, 2011).

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine derivatives, sharing a functional group with "4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide," are explored for their broad spectrum of pharmacological activities. This review outlines the significance of morpholine in chemical design for diverse pharmacological applications, including its role in forming compounds with potential therapeutic benefits. The incorporation of morpholine rings in various organic compounds underscores the chemical's importance in drug discovery and development (Asif & Imran, 2019).

Bioactive Pyrrole-based Compounds with Target Selectivity

Pyrrole derivatives, akin to the pyrrole component of "4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide," are highlighted for their bioactive properties and target selectivity. This review emphasizes the medicinal chemistry applications of pyrrole-based compounds, including their anticancer, antimicrobial, and antiviral activities. The identification of specific targets responsible for their biological activity illustrates the pyrrole nucleus's potential as a pharmacophore unit in drug design (Li Petri et al., 2020).

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-16-5-6-17(2)23(16)11-3-4-20(24)21-18-7-9-19(10-8-18)22-12-14-25-15-13-22/h5-10H,3-4,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVUAQYSJIOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.